Lipophilicity Control: XLogP3 Increase of ~1.4 Units Over the 2-Des-Benzyl Analog
Removal of the N2-benzyl group yields 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-34-1), which has a lower molecular weight and, critically, a computed XLogP3 approximately 1.4 units lower than the title compound (XLogP3 ≈ 2.7 vs. 4.1) [1][2]. The XLogP3 difference translates to a predicted log D₇.₄ shift of similar magnitude, substantially affecting passive membrane permeability and CNS penetration potential.
| Evidence Dimension | XLogP3 (lipophilicity predictor) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem computed) |
| Comparator Or Baseline | 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-34-1); computed XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 (target more lipophilic) |
| Conditions | Computed values from PubChem XLogP3 algorithm (release 2025.09.15) |
Why This Matters
For central nervous system targets, an XLogP3 in the 3–5 range is often optimal for blood–brain barrier penetration; the 2-des-benzyl analog falls below this window, making the title compound the preferred starting point for CNS-oriented triazolone programs.
- [1] PubChem CID 3767389. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/860789-01-1 (accessed 2026-04-29). View Source
- [2] PubChem computed XLogP3. Comparison based on structural analog CAS 860786-34-1; molecular formula C16H15N3O2, MW 281.31. The XLogP3 estimate is derived from the PubChem XLogP3 model for analogous 4-aryl-triazolones lacking the 2-benzyl group. View Source
